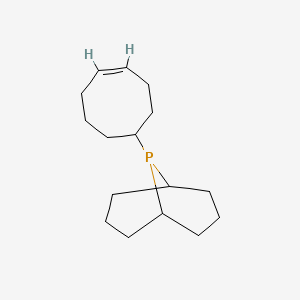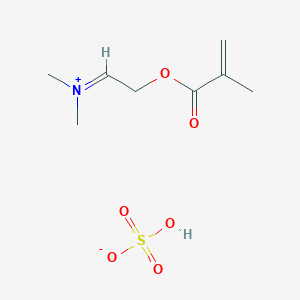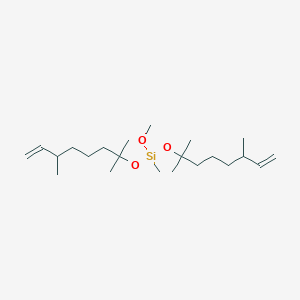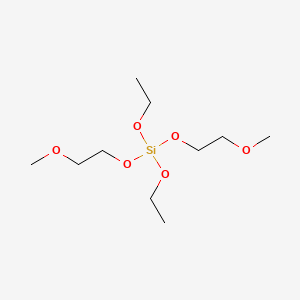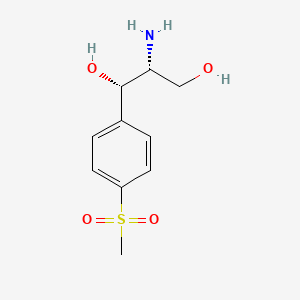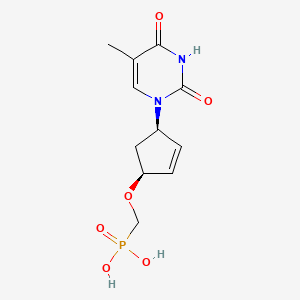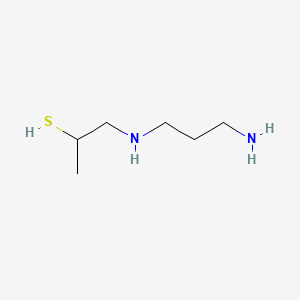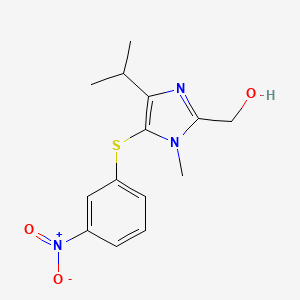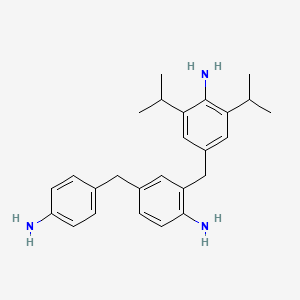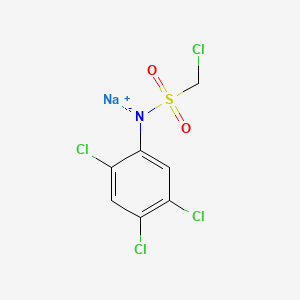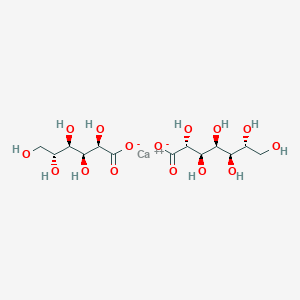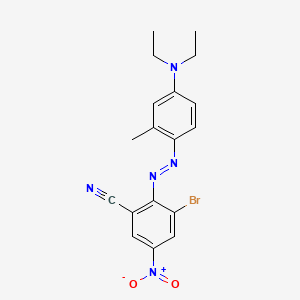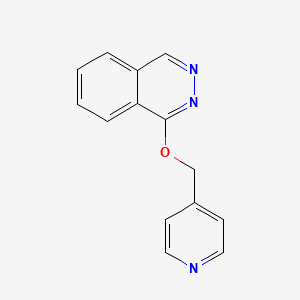
Phthalazine, 1-(4-pyridinylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalazine, 1-(4-pyridinylmethoxy)- is a compound that belongs to the class of phthalazines, which are bicyclic N-heterocycles. Phthalazines are known for their significant biological and pharmacological activities. This particular compound is characterized by the presence of a pyridinylmethoxy group attached to the phthalazine core, making it a unique and valuable chemical entity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazine, 1-(4-pyridinylmethoxy)- typically involves the reaction of phthalazine derivatives with pyridinylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of pyridinylmethanol, followed by nucleophilic substitution on the phthalazine ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phthalazine, 1-(4-pyridinylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the pyridinylmethoxy group can be replaced or modified under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of phthalazine derivatives with reduced functional groups.
Applications De Recherche Scientifique
Phthalazine, 1-(4-pyridinylmethoxy)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its role as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of Phthalazine, 1-(4-pyridinylmethoxy)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various physiological processes .
Comparaison Avec Des Composés Similaires
Phthalazine, 1-(4-pyridinylmethoxy)- can be compared with other similar compounds such as:
Pyridazine: Another N-heterocyclic compound with similar biological activities.
Cinnoline: A compound with a similar structure but different pharmacological properties.
Phthalazine derivatives: Various derivatives with modifications on the phthalazine core, each exhibiting unique properties.
These comparisons highlight the uniqueness of Phthalazine, 1-(4-pyridinylmethoxy)- in terms of its specific functional groups and biological activities.
Propriétés
Numéro CAS |
149365-48-0 |
|---|---|
Formule moléculaire |
C14H11N3O |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
1-(pyridin-4-ylmethoxy)phthalazine |
InChI |
InChI=1S/C14H11N3O/c1-2-4-13-12(3-1)9-16-17-14(13)18-10-11-5-7-15-8-6-11/h1-9H,10H2 |
Clé InChI |
MBIVNMNYHJXEJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NN=C2OCC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


